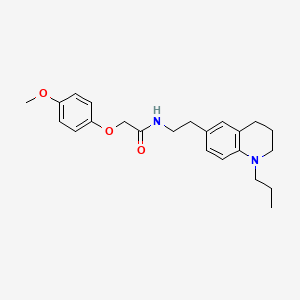

2-(4-methoxyphenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Description

The compound 2-(4-methoxyphenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide features a 4-methoxyphenoxy acetamide core linked to a 1-propyl-tetrahydroquinolin-6-yl ethyl moiety.

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3/c1-3-14-25-15-4-5-19-16-18(6-11-22(19)25)12-13-24-23(26)17-28-21-9-7-20(27-2)8-10-21/h6-11,16H,3-5,12-15,17H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWKYSLJUDBTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 303.39 g/mol. The structure consists of a methoxyphenoxy group linked to a tetrahydroquinoline moiety through an ethyl chain.

Antioxidant Activity

Research indicates that compounds with similar structural features possess significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Phenoxy derivatives are known to exhibit anti-inflammatory effects. The inhibition of MPO can reduce the production of reactive oxygen species (ROS), thereby lowering inflammation levels in various tissues .

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may also offer neuroprotective benefits. Tetrahydroquinolines have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce neuroinflammation.

Data Tables

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenging ROS | |

| Anti-inflammatory | MPO inhibition | |

| Neuroprotective | Receptor modulation |

Case Studies

- Study on MPO Inhibition :

- Neuroprotection in Animal Models :

- Clinical Implications :

Comparison with Similar Compounds

Core Heterocyclic Modifications

The tetrahydroquinoline/tetrahydroisoquinoline core is shared with several compounds in and . Key differences include:

Key Observations :

- The thiophene carboximidamide in (S)-35 () introduces a sulfur-containing group, which could influence binding affinity compared to the target’s methoxyphenoxy group .

Acetamide Functional Group Variations

The acetamide moiety is critical for activity in many analogs:

Key Observations :

- The 4-methoxyphenoxy group (shared with Peliglitazar) is associated with metabolic and receptor-targeting applications, whereas chloroacetamides () are restricted to agrochemicals .

- Replacing the acetamide with a carbamate (Peliglitazar) introduces a hydrolytically labile bond, contrasting with the target compound’s stability .

Structural-Activity Relationship (SAR) Insights

- Heterocyclic Substituents : Bulky groups (e.g., benzyl in Compound 22) may sterically hinder receptor binding, whereas smaller groups (cyclopropylmethyl in Compound 20) could enhance affinity .

- Phenoxy vs. Thiophene Groups: The 4-methoxyphenoxy group’s electron-donating properties may favor π-π stacking in receptor pockets compared to thiophene’s aromatic heterocycle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.